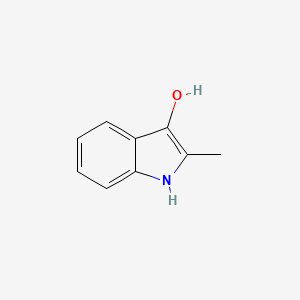

2-methyl-1H-indol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-methyl-1H-indol-3-ol |

InChI |

InChI=1S/C9H9NO/c1-6-9(11)7-4-2-3-5-8(7)10-6/h2-5,10-11H,1H3 |

InChI Key |

HLDVKIKLLBOOPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-1H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 2-methyl-1H-indol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this document outlines a plausible synthetic route based on established indole synthesis methodologies and predicts its characteristic spectral and physical data by drawing comparisons with structurally related compounds.

Proposed Synthesis

The synthesis of 2-methyl-1H-indol-3-ol can be conceptually approached through a modification of the well-established Fischer indole synthesis. This proposed pathway involves the reaction of a phenylhydrazine with a suitable ketone, followed by cyclization under acidic conditions.

A potential synthetic route is the reaction of phenylhydrazine with 1-hydroxyacetone. The resulting phenylhydrazone would then undergo an acid-catalyzed intramolecular cyclization to yield 2-methyl-1H-indol-3-ol.

Reaction Scheme:

Caption: Proposed synthesis of 2-methyl-1H-indol-3-ol.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of 2-methyl-1H-indol-3-ol. These values are estimations based on data from structurally similar indole derivatives.

| Property | Predicted Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Estimated in the range of 90-110 °C. |

| Solubility | Likely soluble in common organic solvents like ethanol, methanol, and acetone. Limited solubility in water. |

| logP (o/w) | Estimated to be between 1.5 and 2.5. |

Predicted Spectroscopic Data for Characterization

The structural elucidation of the synthesized 2-methyl-1H-indol-3-ol would rely on a combination of spectroscopic techniques. The expected data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the hydroxyl proton, and the N-H proton of the indole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | br s | 1H | N-H |

| ~ 7.1 - 7.6 | m | 4H | Aromatic C-H |

| ~ 5.0 | s | 1H | O-H |

| ~ 2.4 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 150 | C-3 (C-OH) |

| ~ 135 - 140 | Quaternary C |

| ~ 120 - 130 | Aromatic C-H |

| ~ 110 - 120 | Aromatic C-H |

| ~ 100 - 110 | C-2 (C-CH₃) |

| ~ 15 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in 2-methyl-1H-indol-3-ol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3300 - 3100 | Medium | N-H stretch (indole) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |

| 1620 - 1580 | Medium | C=C stretch (aromatic) |

| 1260 - 1050 | Strong | C-O stretch (alcohol)[1] |

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular ion) |

| 132 | [M - CH₃]⁺ |

| 119 | [M - CO]⁺ |

Experimental Protocols

General Synthesis Protocol

-

Hydrazone Formation: Phenylhydrazine and 1-hydroxyacetone are reacted in a suitable solvent, such as ethanol, with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The resulting phenylhydrazone intermediate is isolated and then subjected to cyclization. This is achieved by heating the intermediate in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to afford pure 2-methyl-1H-indol-3-ol.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

References

Spectroscopic Analysis of 2-Methyl-1H-indol-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-3-ol, an indole derivative, and its tautomeric form, 2-methylindolin-3-one, are compounds of interest in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds. A thorough understanding of the spectroscopic characteristics of its derivatives is crucial for their identification, characterization, and the development of novel therapeutic agents. This technical guide addresses the challenge of obtaining and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methyl-1H-indol-3-ol.

Challenges in Data Acquisition

A comprehensive search of scientific literature and spectral databases reveals a notable scarcity of readily available, complete spectroscopic data sets (NMR, IR, and MS) specifically for 2-methyl-1H-indol-3-ol or its keto tautomer, 2-methylindolin-3-one. While extensive data exists for a wide array of substituted 2-methyl-1H-indole derivatives, the specific 3-hydroxy or 3-oxo analogue remains less characterized in publicly accessible resources. This suggests that 2-methyl-1H-indol-3-ol may often be a reactive intermediate in synthetic pathways, with its detailed spectroscopic analysis not always being the primary focus of resulting publications.

Theoretical Spectroscopic Data and Interpretation

In the absence of comprehensive experimental data, theoretical predictions and analysis of related compounds can provide valuable insights into the expected spectroscopic features of 2-methyl-1H-indol-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-methyl-1H-indol-3-ol is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton, the O-H proton, and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the hydroxyl and amino groups. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration. The methyl group at the C2 position would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would show signals for the eight unique carbon atoms in the indole ring system and the one carbon of the methyl group. The chemical shift of the C3 carbon, bearing the hydroxyl group, would be significantly deshielded.

Tautomerism: It is important to consider the keto-enol tautomerism between 2-methyl-1H-indol-3-ol (enol form) and 2-methylindolin-3-one (keto form). The equilibrium between these two forms would be solvent-dependent and would be reflected in the NMR spectra. In the keto form, one would expect to see signals corresponding to a methylene group (CH₂) and a carbonyl group (C=O).

Infrared (IR) Spectroscopy

The IR spectrum of 2-methyl-1H-indol-3-ol would be characterized by specific absorption bands indicating the presence of key functional groups:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

-

N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations would appear in the 2800-3100 cm⁻¹ region.

-

C=C stretch: Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.

-

C-O stretch: The C-O stretching vibration of the hydroxyl group would likely appear in the 1050-1250 cm⁻¹ region.

For the keto tautomer, 2-methylindolin-3-one, a strong absorption band corresponding to the C=O stretch would be expected in the range of 1680-1750 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 2-methyl-1H-indol-3-ol would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO), as well as fragmentation of the indole ring. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C{¹H}, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using various techniques, such as preparing a KBr pellet, as a thin film on a salt plate (for oils or liquids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) would be used to generate ions.

-

Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

To systematically analyze an unknown sample suspected to be 2-methyl-1H-indol-3-ol, the following logical workflow can be employed.

Caption: Workflow for the spectroscopic characterization of 2-methyl-1H-indol-3-ol.

Conclusion

While direct and comprehensive experimental spectroscopic data for 2-methyl-1H-indol-3-ol is not widely reported, a combination of theoretical predictions and established analytical techniques provides a solid framework for its characterization. Researchers and professionals in drug development who encounter this compound are encouraged to perform detailed spectroscopic analyses as outlined in this guide to confirm its structure and purity. The elucidation of its complete spectroscopic profile would be a valuable contribution to the chemical literature.

Keto-Enol Tautomerism in 2-Methyl-1H-indol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-methyl-1H-indol-3-ol (also known as 3-hydroxy-2-methylindole or skatoxyl). While direct quantitative experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from established principles and data from analogous indole and β-dicarbonyl systems to present a comprehensive overview. The guide covers the fundamental equilibrium, the influence of solvent polarity, and detailed experimental and computational methodologies for characterization. This information is critical for researchers in medicinal chemistry and drug development, as the tautomeric form of a molecule can significantly influence its biological activity, physicochemical properties, and metabolic fate.

Introduction to Tautomerism in 2-Methyl-1H-indol-3-ol

Prototropic tautomerism, the migration of a proton between two or more locations within a molecule, is a fundamental concept in organic chemistry with significant implications for molecular structure and reactivity. In the case of 2-methyl-1H-indol-3-ol, a dynamic equilibrium exists between the enol form (2-methyl-1H-indol-3-ol) and its corresponding keto tautomer (2-methyl-1,2-dihydro-3H-indol-3-one or 2-methylindoxyl).

This equilibrium is influenced by several factors, most notably the solvent environment. The relative stability of the keto and enol forms is dictated by intramolecular and intermolecular interactions, including hydrogen bonding and solvent polarity.[1] Generally, the keto tautomer is favored in many systems due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, factors such as aromaticity and conjugation can stabilize the enol form.

The Tautomeric Equilibrium

The equilibrium between the enol and keto forms of 2-methyl-1H-indol-3-ol can be represented as follows:

Caption: Keto-enol equilibrium of 2-methyl-1H-indol-3-ol.

The equilibrium constant, Keq, is a quantitative measure of the relative amounts of the two tautomers at equilibrium and is defined as:

Keq = [Enol] / [Keto]

A Keq greater than 1 indicates that the enol form is favored, while a Keq less than 1 signifies a preference for the keto form.

Influence of Solvent Polarity

-

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form. This is often attributed to the stabilization of the enol tautomer through intramolecular hydrogen bonding, which is more favorable in the absence of competing interactions with the solvent.

-

Polar aprotic solvents (e.g., DMSO, acetone) can interact with both tautomers. The effect on the equilibrium is variable and depends on the specific solute-solvent interactions.

-

Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with both the keto and enol forms, often favoring the more polar tautomer. In many cases, the keto form is considered more polar and is thus stabilized in polar protic solvents.[3]

Table 1: Illustrative Solvent Effects on Keto-Enol Equilibrium of Acetylacetone (a β-dicarbonyl analog)

| Solvent | Dielectric Constant (ε) | % Enol (approx.) | Keq ([Enol]/[Keto]) (approx.) |

| Gas Phase | 1 | 92 | 11.5 |

| Cyclohexane | 2.0 | 95 | 19.0 |

| Carbon Tetrachloride | 2.2 | 89 | 8.1 |

| Chloroform | 4.8 | 82 | 4.6 |

| Acetone | 20.7 | 76 | 3.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 | 1.6 |

| Water | 80.1 | 15 | 0.18 |

Note: This data is for acetylacetone and serves as an illustrative example of solvent effects on keto-enol tautomerism. The behavior of 2-methyl-1H-indol-3-ol may differ.

Experimental Methodologies for Tautomer Analysis

The quantitative analysis of tautomeric equilibria is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[4]

Experimental Protocol: ¹H NMR for Keq Determination

-

Sample Preparation:

-

Prepare solutions of 2-methyl-1H-indol-3-ol of a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant, controlled temperature.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Optimize acquisition parameters, including pulse width, relaxation delay, and spectral width.

-

-

Data Analysis:

-

Identify distinct signals corresponding to the protons of the keto and enol tautomers. For example, the vinylic proton of the enol and the α-protons of the keto form are typically well-separated.

-

Integrate the areas of the identified signals for each tautomer.

-

Calculate the mole fraction of each tautomer, accounting for the number of protons giving rise to each integrated signal.

-

Determine the equilibrium constant (Keq) for each solvent.

-

Caption: Workflow for NMR-based determination of Keq.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, particularly when the tautomers have distinct absorption spectra.[5]

Experimental Protocol: UV-Vis for Tautomer Analysis

-

Sample Preparation:

-

Prepare a series of solutions of 2-methyl-1H-indol-3-ol in various solvents of interest.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

-

Data Analysis:

-

Deconvolute the overlapping spectra of the keto and enol forms. This may require advanced chemometric methods or comparison with the spectra of "locked" keto and enol analogues where tautomerism is not possible.

-

The relative contributions of the keto and enol forms to the overall spectrum can be used to estimate their concentrations and the equilibrium constant.

-

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[6]

Computational Workflow

-

Structure Optimization:

-

Build the 3D structures of both the keto and enol tautomers of 2-methyl-1H-indol-3-ol.

-

Perform geometry optimization for each tautomer in the gas phase and in various solvent environments using a continuum solvation model (e.g., PCM, SMD).

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures.

-

Compute the Gibbs free energy (G) for each tautomer, which includes electronic energy, zero-point vibrational energy, and thermal corrections.

-

-

Equilibrium Constant Prediction:

-

The difference in Gibbs free energy (ΔG) between the enol and keto forms can be used to predict the equilibrium constant using the following equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

-

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of 2-Methyl-1H-indol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-methyl-1H-indol-3-ol. Due to the limited direct studies on this specific molecule, this guide synthesizes information from analogous structures, particularly its keto tautomer, 2-methylindolin-3-one, and related indole derivatives. The information presented is intended to support research, drug development, and analytical method development by providing insights into the molecule's intrinsic stability and likely degradation products.

Introduction: Tautomerism and Inherent Instability

2-Methyl-1H-indol-3-ol exists in a tautomeric equilibrium with its more stable keto form, 2-methylindolin-3-one (also known as 2-methyl-3-oxindole). The enol form, 2-methyl-1H-indol-3-ol, is generally considered to be an unstable intermediate that readily converts to the keto tautomer. This inherent instability is a critical consideration for its handling, formulation, and analytical characterization. The primary degradation route for indoxyls and related compounds is oxidation.

Proposed Degradation Pathways

Based on the chemistry of indoles and oxindoles, the degradation of 2-methyl-1H-indol-3-ol is anticipated to proceed primarily through oxidative pathways, likely involving its keto tautomer.

Oxidative Degradation

The principal degradation pathway is expected to be the oxidation of the 2-methylindolin-3-one tautomer. This can lead to the formation of several degradation products, including isatin derivatives and subsequent ring-opened products.

A proposed oxidative degradation pathway is illustrated below:

Quantitative Data Summary

Table 1: Summary of Forced Degradation Conditions for Indole Derivatives

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradants |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at RT to 60°C | Up to 7 days | Ring-opened products, depending on substitution |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at RT to 60°C | Up to 7 days | Ring-opened products, potential for dimerization |

| Oxidation | 3% - 30% H₂O₂ at RT | Up to 7 days | Oxindoles, isatins, dimeric pigments |

| Thermal Degradation | Dry heat (e.g., 60°C - 80°C) | Up to 7 days | Varies based on structure |

| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B) | Per ICH guidelines | Oxidized and rearranged products |

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies are crucial for identifying potential degradants and establishing stability-indicating analytical methods.

General Forced Degradation Procedure

A general workflow for conducting forced degradation studies is outlined below.

Sample Preparation for Stress Studies

-

Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period. At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize aliquots with 1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature. At each time point, withdraw an aliquot and quench the reaction (e.g., with sodium bisulfite) before dilution and analysis.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80°C). Analyze samples at specified time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS), is required to separate and identify the parent compound from its degradation products.

-

HPLC Method: A reverse-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: A photodiode array (PDA) detector can monitor multiple wavelengths to detect all components. Mass spectrometry (MS) is essential for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) information.

Table 2: Example HPLC Method Parameters for Oxindole Analysis [3]

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Conclusion

While direct stability data for 2-methyl-1H-indol-3-ol is scarce, a comprehensive understanding of its likely degradation pathways can be inferred from the chemistry of its stable keto tautomer and related indole compounds. The primary route of degradation is expected to be oxidation, leading to the formation of 2-methylisatin and subsequent ring-opened products. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting stability studies and developing stability-indicating methods for 2-methyl-1H-indol-3-ol and similar molecules. This information is vital for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this moiety.

References

An In-depth Technical Guide to the Oxidation of 2-Methyl-1H-indole to 2-Methyl-1H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of 2-methyl-1H-indole to its valuable derivative, 2-methyl-1H-indol-3-ol. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-hydroxyindole scaffold in biologically active molecules. This document details key experimental protocols, presents comparative data in a structured format, and visualizes reaction pathways and workflows to facilitate a deeper understanding and practical application of these methods.

Introduction

The selective oxidation of indoles at the C3 position is a fundamental transformation in organic synthesis. The resulting 3-hydroxyindoles, also known as indoxyls, are versatile intermediates for the synthesis of a wide array of natural products and pharmaceutical agents. 2-Methyl-1H-indole, a readily available starting material, serves as a key substrate for accessing 2-methyl-1H-indol-3-ol, a building block for more complex molecular architectures. This guide focuses on two prominent methods for this oxidation: direct C3-hydroxylation using dimethyldioxirane (DMD) and a two-step approach involving acetoxylation with lead tetraacetate followed by hydrolysis.

Synthetic Methodologies

Direct C3-Hydroxylation with Dimethyldioxirane (DMD)

The oxidation of 2-methyl-1H-indole with dimethyldioxirane (DMD) represents a direct and efficient method for the synthesis of 2-methyl-1H-indol-3-ol. DMD is a powerful yet selective oxidizing agent that can hydroxylate electron-rich C-H bonds under mild conditions. The reaction with N-unprotected 2-methylindoles has been shown to yield indoxyls, which exist in tautomeric equilibrium with the desired 3-hydroxyindoles.

Reaction Scheme:

Table 1: Reaction Parameters for the Oxidation of 2-Methyl-1H-indole with DMD

| Parameter | Value | Reference |

| Oxidizing Agent | Dimethyldioxirane (DMD) | [1][2] |

| Solvent | Acetone | [1][2] |

| Temperature | 0 °C to room temperature | General knowledge |

| Reaction Time | 1 - 4 hours | General knowledge |

| Typical Yield | Moderate to Good | Inferred from similar reactions |

Experimental Protocol: Synthesis of 2-Methyl-1H-indol-3-ol using DMD

Caution: Dimethyldioxirane is a volatile and potentially explosive peroxide. All operations should be conducted in a well-ventilated fume hood behind a safety shield.

-

Preparation of Dimethyldioxirane (DMD) solution in acetone (ca. 0.05-0.1 M):

-

To a stirred mixture of acetone (35 mL) and water (50 mL) in a round-bottom flask cooled to 0-5 °C, add sodium bicarbonate (15 g).

-

While vigorously stirring, add potassium peroxymonosulfate (Oxone®, 25 g) in one portion.

-

A gentle stream of an inert gas (e.g., nitrogen or argon) is passed through the headspace of the flask and directed into a cold trap (-78 °C) to collect the volatile DMD along with acetone.

-

The concentration of the resulting DMD solution in acetone can be determined by titration with a standard solution of a sulfide (e.g., thioanisole) and subsequent NMR or GC analysis of the corresponding sulfoxide.

-

-

Oxidation of 2-Methyl-1H-indole:

-

Dissolve 2-methyl-1H-indole (1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add the freshly prepared DMD solution in acetone (1.2 equivalents) dropwise over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-methyl-1H-indol-3-ol.

-

Logical Workflow for DMD Oxidation:

Caption: Workflow for the synthesis of 2-methyl-1H-indol-3-ol via DMD oxidation.

Two-Step Synthesis via C3-Acetoxylation with Lead Tetraacetate

An alternative route to 2-methyl-1H-indol-3-ol involves a two-step process starting with the C3-acetoxylation of 2-methyl-1H-indole using lead tetraacetate, followed by the hydrolysis of the resulting 3-acetoxyindole intermediate. While this method is less direct, it utilizes a readily available and stable oxidizing agent.

Reaction Scheme:

Table 2: Reaction Parameters for the Two-Step Synthesis

| Step | Parameter | Value | Reference |

| 1. Acetoxylation | Oxidizing Agent | Lead(IV) acetate (Pb(OAc)₄) | [3] |

| Solvent | Acetic acid or Benzene | [3] | |

| Temperature | Room temperature to 80 °C | General knowledge | |

| Reaction Time | 2 - 24 hours | General knowledge | |

| Typical Yield | Moderate | [3] | |

| 2. Hydrolysis | Reagent | Aqueous base (e.g., NaOH, K₂CO₃) | General knowledge |

| Solvent | Methanol/Water or THF/Water | General knowledge | |

| Temperature | Room temperature | General knowledge | |

| Reaction Time | 1 - 6 hours | General knowledge | |

| Typical Yield | Good to Excellent | Inferred from standard procedures |

Experimental Protocol: Synthesis of 2-Methyl-1H-indol-3-ol via Acetoxylation and Hydrolysis

Caution: Lead compounds are toxic. Handle lead tetraacetate with appropriate personal protective equipment and in a well-ventilated fume hood.

-

Step 1: Synthesis of 3-Acetoxy-2-methyl-1H-indole

-

To a stirred solution of 2-methyl-1H-indole (1.0 mmol) in glacial acetic acid (10 mL), add lead tetraacetate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed, as monitored by TLC.

-

Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until neutral, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-acetoxy-2-methyl-1H-indole can be purified by flash chromatography or used directly in the next step.

-

-

Step 2: Hydrolysis to 2-Methyl-1H-indol-3-ol

-

Dissolve the crude 3-acetoxy-2-methyl-1H-indole in a mixture of methanol (10 mL) and 1 M aqueous sodium hydroxide (5 mL).

-

Stir the solution at room temperature for 1-3 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-1H-indol-3-ol.

-

Signaling Pathway for the Two-Step Synthesis:

References

An In-Depth Technical Guide on 2-Methyl-1H-indol-3-ol and its Stable Tautomer, 2-Methyl-3-oxindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-3-ol, an indole derivative, exists in a tautomeric equilibrium with its more stable keto form, 2-methyl-3-oxindoline (also known as 2-methyl-1,3-dihydro-2H-indol-3-one). In most conditions, the keto form is overwhelmingly favored. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this tautomeric pair, with a primary focus on the stable 2-methyl-3-oxindoline. The indole and oxindole scaffolds are of significant interest in medicinal chemistry, appearing in a wide array of biologically active compounds.

Keto-Enol Tautomerism

The interconversion between 2-methyl-1H-indol-3-ol (the enol form) and 2-methyl-3-oxindoline (the keto form) is a classic example of keto-enol tautomerism. This equilibrium is generally shifted significantly toward the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond in the oxindole ring compared to the carbon-carbon double bond in the indole ring.

Physical and Chemical Properties of 2-Methyl-3-oxindoline

Due to the predominance of the keto form, the experimentally observed properties are those of 2-methyl-3-oxindoline.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 1504-06-9 | [1] |

| Melting Point | 123-128 °C | |

| Boiling Point | 227 °C at 73 mmHg | |

| Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide, and ether. Insoluble in water. | [2] |

| Appearance | Solid | [3] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum of 2-methyl-3-oxindoline would be expected to show characteristic signals for the aromatic protons on the benzene ring, a quartet for the proton at the C3 position, a doublet for the methyl protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C=O) in the range of 170-180 ppm, in addition to the signals for the aromatic carbons and the aliphatic carbons of the methyl and C3 positions.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹, and a band for the N-H stretching vibration around 3200-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 147, corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of 2-Methyl-3-oxindoline:

A common method for the synthesis of 3-substituted oxindoles involves the cyclization of α-haloanilides. For 2-methyl-3-oxindoline, a plausible synthetic route is the intramolecular Friedel-Crafts cyclization of N-phenyl-2-chloropropanamide.

Experimental Workflow: Synthesis of 2-Methyl-3-oxindoline

Detailed Experimental Protocol:

-

Synthesis of N-Phenyl-2-chloropropanamide:

-

To a solution of aniline in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) cooled in an ice bath, add 2-chloropropionyl chloride dropwise with stirring.

-

An equivalent of a non-nucleophilic base, such as triethylamine, is added to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then washed with water, dilute acid, and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude N-phenyl-2-chloropropanamide.

-

Purification can be achieved by recrystallization or column chromatography.

-

-

Intramolecular Friedel-Crafts Cyclization to form 2-Methyl-3-oxindoline:

-

The N-phenyl-2-chloropropanamide is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature.

-

The reaction mixture is heated with stirring for a specified period.

-

After completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product, 2-methyl-3-oxindoline, is then extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford pure 2-methyl-3-oxindoline.

-

Biological Activities and Signaling Pathways

The oxindole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific studies on 2-methyl-3-oxindoline are limited, the general biological potential of the oxindole core suggests that this compound could be a valuable starting point for drug discovery efforts.

Derivatives of 2-oxindole have been shown to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For example, sunitinib, an oxindole derivative, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.

Potential Signaling Pathway Involvement:

This diagram illustrates a hypothetical mechanism where a derivative of 2-methyl-3-oxindoline could inhibit a receptor tyrosine kinase, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Conclusion

While 2-methyl-1H-indol-3-ol is a valid chemical structure, it is the less stable enol tautomer of 2-methyl-3-oxindoline. The physicochemical and biological properties of this system are therefore predominantly those of the keto form. The oxindole core is a well-established pharmacophore, and 2-methyl-3-oxindoline represents a simple yet potentially valuable scaffold for the development of novel therapeutic agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to explore the full potential of this compound class. This guide provides a foundational understanding for researchers and drug development professionals interested in the chemistry and potential applications of this intriguing indole derivative.

References

2-methyl-1H-indol-3-ol crystal structure analysis

Crystal Structure Analysis of 2-methyl-1H-indol-3-ol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the request for an in-depth technical guide on the crystal structure analysis of 2-methyl-1H-indol-3-ol. Despite a comprehensive search of scientific databases and literature, specific crystallographic data for 2-methyl-1H-indol-3-ol, including unit cell dimensions, bond lengths, and angles from single-crystal X-ray diffraction studies, could not be located. The available literature focuses extensively on the synthesis and crystal structure of various derivatives of the 2-methyl-1H-indole core, but not on the specific 3-hydroxy substituted compound itself. This suggests that a definitive crystal structure for 2-methyl-1H-indol-3-ol may not have been reported or is not readily accessible in the public domain.

Introduction to 2-methyl-1H-indol-3-ol

2-methyl-1H-indol-3-ol, also known as 2-methylindoxyl, is a heterocyclic organic compound. It is a derivative of indole, which is a common motif in biologically active compounds and natural products. The tautomeric nature of 2-methyl-1H-indol-3-ol, existing in equilibrium with its keto form, 2-methyl-1,2-dihydro-3H-indol-3-one, makes it a molecule of interest in synthetic and medicinal chemistry. A detailed understanding of its solid-state structure is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological interactions. However, as of the latest search, experimental crystallographic data for this specific molecule is not available.

Review of Crystallographic Data for Related Compounds

While the crystal structure of 2-methyl-1H-indol-3-ol remains elusive, numerous studies have been published on the crystallographic analysis of its derivatives. These studies provide valuable insights into how substitutions on the indole ring affect its geometry and packing in the solid state.

One such related compound is 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione . The crystal structure of this molecule has been determined and reveals a monoclinic space group P21/n.[1] The unit cell parameters for this derivative are reported as a = 9.8238(7) Å, b = 14.9677(12) Å, c = 10.5678(8) Å, and β = 110.149(4)°.[1] This information, while not directly applicable to 2-methyl-1H-indol-3-ol, illustrates the type of detailed structural information that can be obtained from single-crystal X-ray diffraction.

Other examples of structurally characterized 2-methyl-1H-indole derivatives include:

-

(E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone

-

Various 2-methyl-1H-indole-3-carboxylate derivatives

-

2-methyl-1-phenyl-1H-indole-3-carbonitrile[2]

The crystallographic data for these compounds provide a basis for computational modeling and theoretical predictions of the crystal structure of 2-methyl-1H-indol-3-ol.

Standard Experimental Protocols for Crystal Structure Analysis

Although a specific experimental protocol for 2-methyl-1H-indol-3-ol cannot be provided due to the lack of published data, a general workflow for such an analysis would typically involve the following steps. This generalized protocol is based on standard crystallographic techniques.

Synthesis and Crystallization

The first step is the synthesis of the target compound, followed by its purification. Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging part of the process. Common crystallization techniques include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound.

-

Cooling of a saturated solution.

The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of X-rays onto the crystal, and the diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal and collecting diffraction data over a wide range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Crystal Structure Determination

The logical process of determining a crystal structure is outlined in the diagram below. This workflow represents the standard steps from obtaining a compound to finalizing its three-dimensional atomic arrangement.

Caption: A generalized workflow for single-crystal X-ray structure determination.

Conclusion

The crystal structure of 2-methyl-1H-indol-3-ol has not been reported in the publicly available scientific literature. While the structures of many of its derivatives have been elucidated, providing valuable information about the 2-methyl-1H-indole scaffold, the specific atomic arrangement, bond lengths, and angles for the title compound remain unknown. Further research, involving the successful crystallization and single-crystal X-ray diffraction analysis of 2-methyl-1H-indol-3-ol, is required to fill this gap in the chemical literature. Such a study would be of significant interest to researchers in the fields of crystallography, medicinal chemistry, and materials science.

References

An In-depth Technical Guide on the Solubility of 2-methyl-1H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-1H-indol-3-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the predicted solubility based on the known behavior of related indole derivatives, alongside a detailed experimental protocol for its determination.

Core Concepts: Understanding the Solubility of Indole Derivatives

Indole and its derivatives are heterocyclic aromatic compounds that are fundamental scaffolds in many natural products and pharmaceutical agents. The solubility of these compounds is dictated by the interplay of the hydrophobic bicyclic core and the nature of their substituents. The parent indole is sparingly soluble in water but shows good solubility in many organic solvents[1][2]. The introduction of a methyl group, as in 2-methyl-1H-indol-3-ol, generally decreases aqueous solubility, while the hydroxyl group can increase polarity and the potential for hydrogen bonding, which may enhance solubility in polar protic solvents.

2-methyl-1H-indol-3-ol can exist in tautomeric equilibrium with its keto form, 2-methyl-1,2-dihydro-3H-indol-3-one. This keto-enol tautomerism can significantly influence its physicochemical properties, including solubility, by affecting its polarity and hydrogen bonding capabilities[3][4][5][6]. The predominant tautomer in a given solvent will depend on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| (e.g., Water, Methanol, Ethanol) | Sparingly Soluble to Moderately Soluble | The hydroxyl group can form hydrogen bonds with protic solvents, potentially increasing solubility compared to non-polar indole derivatives. However, the hydrophobic indole core and the methyl group will limit extensive solubility in water. Solubility is expected to be higher in alcohols compared to water.[7] |

| Polar Aprotic | ||

| (e.g., Acetone, DMSO, DMF) | Soluble | These solvents can act as hydrogen bond acceptors for the hydroxyl group of 2-methyl-1H-indol-3-ol and can effectively solvate the aromatic ring system, leading to good solubility. |

| Non-Polar | ||

| (e.g., Hexane, Toluene) | Sparingly Soluble | The overall polarity of 2-methyl-1H-indol-3-ol, primarily due to the hydroxyl group, is likely to limit its solubility in non-polar solvents. The non-polar indole backbone will contribute to some minimal solubility. |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of an organic compound like 2-methyl-1H-indol-3-ol. This method is based on the principle of finding the saturation point of a solute in a solvent at a specific temperature.

Materials:

-

2-methyl-1H-indol-3-ol (solute)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

Spectrophotometer or HPLC for quantitative analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-methyl-1H-indol-3-ol to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

-

Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 2-methyl-1H-indol-3-ol in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the likely solubility of 2-methyl-1H-indol-3-ol and a practical framework for its experimental determination. For drug development professionals, obtaining precise solubility data is a critical step in preclinical assessment, influencing formulation strategies and bioavailability.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Theoretical Exploration of 2-Methyl-1H-indol-3-ol Tautomerism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the enol form (2-methyl-1H-indol-3-ol) and its corresponding keto form (2-methyl-1,2-dihydro-3H-indol-3-one) is a critical aspect influencing its chemical reactivity, biological activity, and pharmaceutical properties. This technical guide provides a comprehensive overview of the theoretical studies on the tautomers of 2-methyl-1H-indol-3-ol, drawing upon computational data from analogous 3-hydroxyindole systems due to the absence of specific literature on this exact molecule. This document summarizes key quantitative data, details relevant computational methodologies, and visualizes the tautomeric relationships to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Tautomerism in 3-Hydroxyindoles

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products. The introduction of a hydroxyl group at the 3-position gives rise to the possibility of keto-enol tautomerism, a phenomenon that can significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation. The equilibrium between the aromatic enol tautomer (3-hydroxyindole) and the non-aromatic keto tautomer (3-indolinone) is influenced by substitution patterns on the indole ring and the surrounding solvent environment. Understanding the relative stability and interconversion of these tautomers is paramount for predicting molecular interactions and designing novel therapeutic agents.

Tautomeric Forms of 2-Methyl-1H-indol-3-ol

The two primary tautomers of 2-methyl-1H-indol-3-ol are the enol form and the keto form. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds.

Caption: Tautomeric equilibrium between the enol and keto forms of 2-methyl-1H-indol-3-ol.

Computational Methodologies for Tautomer Analysis

Theoretical studies on tautomerism heavily rely on quantum mechanical calculations to determine the structural and energetic properties of the different forms. Density Functional Theory (DFT) has been shown to be a robust and widely used method for these investigations.

Level of Theory

A common and effective level of theory for studying the tautomerism of heterocyclic compounds involves the B3LYP functional combined with a Pople-style basis set. Based on studies of similar indole derivatives, the following levels of theory are considered appropriate:

-

B3LYP/6-311++G(d,p): This level of theory provides a good balance between computational cost and accuracy for calculating the geometries and relative energies of tautomers. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

-

HF/6-311+G: While Hartree-Fock (HF) methods do not account for electron correlation to the same extent as DFT, they can still provide valuable insights, especially when used in conjunction with DFT calculations for comparative purposes.

Solvation Models

The influence of the solvent on the tautomeric equilibrium is a critical factor. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be applied to DFT calculations to simulate the effect of a solvent environment. Common solvents for such studies include:

-

Gas Phase: Provides baseline data for the intrinsic stability of the tautomers.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent.

-

Water: A polar protic solvent.

Quantitative Data on Tautomer Stability (Based on Analogous Systems)

Table 1: Relative Gibbs Free Energy (ΔG) of Tautomers

| Tautomer | Gas Phase (kcal/mol) | DMSO (kcal/mol) |

| Enol (2-methyl-1H-indol-3-ol) | 0.00 (Reference) | 0.00 (Reference) |

| Keto (2-methyl-1,2-dihydro-3H-indol-3-one) | Value range from similar systems | Value range from similar systems |

Note: The relative stability can vary depending on the specific substituents on the indole ring. Generally, the enol form is favored in the gas phase due to its aromaticity. In polar solvents, the keto form can be stabilized.

Table 2: Selected Optimized Geometric Parameters (Bond Lengths in Å)

| Bond | Enol Form (Calculated) | Keto Form (Calculated) |

| C2=C3 | ~1.37 | ~1.54 |

| C3-O | ~1.36 | ~1.22 (C=O) |

| C2-N1 | ~1.38 | ~1.45 |

Note: These are expected bond lengths based on the structural nature of the enol and keto forms.

Logical Workflow for Theoretical Tautomer Analysis

The process of theoretically investigating the tautomerism of a molecule like 2-methyl-1H-indol-3-ol follows a structured workflow.

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 2-Methyl-1H-indole Derivatives

A-12345

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the biological evaluation of compounds based on the 2-methyl-1H-indole scaffold. Direct biological data for 2-methyl-1H-indol-3-ol is limited in published literature. Therefore, this document summarizes the biological activities of structurally related 2-methyl-1H-indole derivatives to provide a representative overview of the potential therapeutic applications of this chemical class. The protocols provided herein describe standardized in vitro assays for assessing antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Introduction: The 2-Methyl-1H-indole Scaffold

The indole nucleus is a prominent heterocyclic structure found in numerous biologically active natural products and synthetic compounds. Derivatives of the 2-methyl-1H-indole core have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These properties include, but are not limited to, antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The functionalization of the indole ring, particularly at the C3 position, allows for the modulation of these biological effects. While 2-methyl-1H-indol-3-ol itself is not extensively studied, its derivatives serve as a valuable proxy for understanding the potential of this structural motif.

Potential Biological Activities and Representative Data

The following sections summarize the key biological activities reported for various 2-methyl-1H-indole derivatives. The quantitative data, presented in tabular format, are extracted from studies on these derivatives and should be considered representative for the scaffold.

Derivatives of 2-methyl-1H-indole have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Representative Antimicrobial Activity of 2-Methyl-1H-indole Derivatives

| Compound Class | Test Organism | Activity Metric | Value |

| Indole-Thiadiazole Derivatives | Staphylococcus aureus | MIC (µg/mL) | 3.125 - 50 |

| Indole-Triazole Derivatives | Methicillin-resistant S. aureus (MRSA) | MIC (µg/mL) | <1 - 7.8 |

| Schiff Bases of 2-Methyl Indole-3-Carboxaldehyde | Escherichia coli | Zone of Inhibition (mm) | Variable |

| Indolyl-Oxadiazole Derivatives | Bacillus subtilis | MIC (µg/mL) | 25 - 100 |

| Indolyl-Benzimidazole Derivatives | Candida albicans | MIC (µg/mL) | 3.9 - 62.5 |

MIC: Minimum Inhibitory Concentration

The indole nucleus, with its electron-rich pyrrole ring, can act as a potent scavenger of free radicals. The antioxidant capacity of 2-methyl-1H-indole derivatives is often evaluated by their ability to quench stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Table 2: Representative Antioxidant Activity of 2-Methyl-1H-indole Derivatives

| Compound Class | Assay | Activity Metric | Value |

| C-3 Substituted Indole Derivatives | DPPH Radical Scavenging | IC50 (µM) | 15 - 50 |

| Indolyl-Oxadiazole Derivatives | Ferric Reducing Antioxidant Power (FRAP) | Absorbance | Concentration-dependent increase |

| Indole-Thiadiazole Derivatives | DPPH Radical Scavenging | % Inhibition | Variable |

IC50: Half-maximal Inhibitory Concentration

Certain 2-methyl-1H-indole derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. This is often linked to the modulation of key signaling pathways like NF-κB and MAPK.

Table 3: Representative Anti-inflammatory Activity of 2-Methyl-1H-indole Derivatives

| Compound Class | Cell Line | Assay | Activity Metric | Value |

| Indole-based Thiazolidinones | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | IC50 (µM) | 10 - 30 |

| Indole-3-Carboxylic Acid Derivatives | Human Red Blood Cells | Membrane Stabilization | % Inhibition | Variable |

| N-Methylsulfonyl-Indole Derivatives | In vitro COX-2 Assay | IC50 (µM) | 5 - 20 |

IC50: Half-maximal Inhibitory Concentration; COX-2: Cyclooxygenase-2

The antiproliferative effects of 2-methyl-1H-indole derivatives have been investigated against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Table 4: Representative Cytotoxic Activity of 2-Methyl-1H-indole Derivatives

| Compound Class | Cell Line | Assay | Activity Metric | Value (µM) |

| Indole-based Schiff Bases | HepG2 (Liver Cancer) | MTT Assay | IC50 | 0.9 |

| Indole-based Schiff Bases | MCF-7 (Breast Cancer) | MTT Assay | IC50 | 0.55 |

| Indole-based Schiff Bases | HeLa (Cervical Cancer) | MTT Assay | IC50 | 0.50 |

| Indolyl-Quinazolinones | A549 (Lung Cancer) | Antiproliferative Assay | GI50 | Variable |

IC50: Half-maximal Inhibitory Concentration; GI50: Growth Inhibition 50

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the biological activities discussed above.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

-

Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the diluted inoculum to each well containing the test compound.

-

Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[2][3]

Materials:

-

Test compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add an equal volume of the test compound or control to the wells.

-

For the blank, add methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.[4][5]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Prepare a standard curve using sodium nitrite.

-

Mix equal volumes of Griess Reagent Part A and Part B immediately before use.

-

Add the Griess reagent mixture to the supernatants and standards.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium with 10% FBS

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by indole derivatives and a general workflow for their biological evaluation.

Caption: General experimental workflow for the biological evaluation of 2-methyl-1H-indole derivatives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 3. marinebiology.pt [marinebiology.pt]

- 4. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

Application Note: Purification of 2-Methyl-1H-indol-3-ol using Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1H-indol-3-ol, a key heterocyclic compound, is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its efficient purification is crucial to ensure the quality and reliability of downstream applications. This document outlines detailed protocols for the purification of 2-methyl-1H-indol-3-ol using flash column chromatography and provides guidance for method development using Thin Layer Chromatography (TLC). Additionally, a general protocol for High-Performance Liquid Chromatography (HPLC) is presented for achieving higher purity.

Overview of Chromatographic Purification

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture.[1][2] The choice of chromatographic method depends on the desired purity, scale of purification, and the physicochemical properties of the target compound. For 2-methyl-1H-indol-3-ol, both normal-phase flash chromatography and reverse-phase HPLC are effective methods.

1.1. Thin Layer Chromatography (TLC) for Method Development

TLC is a rapid and inexpensive method used to determine the optimal solvent system (mobile phase) for column chromatography.[1][3][4] The goal is to find a solvent mixture that provides good separation between the target compound and any impurities, ideally with a retention factor (R_f) of approximately 0.3 for the desired compound.[5]

Experimental Protocol: TLC Analysis

-

Plate Preparation: Use silica gel 60 F254 TLC plates.[6] Draw a faint starting line with a pencil about 1 cm from the bottom of the plate.[2]

-

Sample Application: Dissolve a small amount of the crude 2-methyl-1H-indol-3-ol in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount of the solution onto the starting line.[3]

-

Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. Ensure the solvent level is below the starting line.[3] Cover the chamber to maintain a saturated atmosphere.[3]

-

Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[3] Visualize the spots under UV light (254 nm).[1]

-

R_f Calculation: Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front)[4]

Table 1: Suggested TLC Mobile Phase Systems for 2-Methyl-1H-indol-3-ol

| Mobile Phase System | Ratio (v/v) | Expected R_f of Indole Derivatives |

| Hexane / Ethyl Acetate | 10:1 to 1:1 | 0.2 - 0.5[6][7] |

| Dichloromethane / Methanol | 100:1 to 10:1 | Varies with polarity |

| Petroleum Ether / Diethyl Ether | 20:1 to 5:1 | Varies with polarity |

Purification by Flash Column Chromatography

Flash chromatography is a rapid and efficient method for preparative purification of organic compounds.[5] It utilizes air pressure to force the solvent through the column, speeding up the separation process.

Experimental Protocol: Flash Column Chromatography

-

Column Packing:

-

Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

-

Add a thin layer of sand.

-

Dry pack the column with silica gel 60 (particle size 40-63 µm).[5][6] Gently tap the column to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Equilibration: Pre-elute the packed column with the mobile phase determined from TLC analysis until the column is fully wetted and equilibrated.

-

Sample Loading:

-

Dissolve the crude 2-methyl-1H-indol-3-ol in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[5]

-

Collect fractions in test tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the purified 2-methyl-1H-indol-3-ol.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Table 2: Typical Parameters for Flash Chromatography Purification

| Parameter | Value |

| Stationary Phase | Silica Gel 60 (40-63 µm)[6] |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1) or as determined by TLC[7] |

| Flow Rate | ~2 inches/minute[5] |

| Detection | TLC with UV visualization (254 nm)[1] |

High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, Reverse-Phase HPLC (RP-HPLC) can be employed.[8][9] This technique separates compounds based on their hydrophobicity.

Experimental Protocol: General RP-HPLC

-

Column Selection: A C18 column is a common choice for the separation of indole derivatives.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, often with a small amount of an acid like formic acid or phosphoric acid for better peak shape.[10]

-

Sample Preparation: Dissolve a small amount of the partially purified or crude 2-methyl-1H-indol-3-ol in the mobile phase and filter through a 0.45 µm syringe filter.

-

Method Parameters:

-

Column: C18, e.g., Newcrom R1[10]

-

Mobile Phase: Acetonitrile:Water gradient

-

Flow Rate: Typically 1 mL/min for analytical scale

-

Detection: UV detector at a wavelength where the compound absorbs (e.g., 220 nm or 280 nm for indoles).

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of 2-methyl-1H-indol-3-ol.

-

Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the pure compound.

Table 3: General HPLC Parameters for Indole Derivatives

| Parameter | Value |

| Stationary Phase | C18 Reverse-Phase[10] |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid[10] |

| Detection | UV (e.g., 220 nm, 280 nm) |

| Mode | Preparative or Semi-preparative[11] |

Workflow and Logic Diagrams

Caption: Experimental workflow for the purification of 2-methyl-1H-indol-3-ol.

Conclusion

The successful purification of 2-methyl-1H-indol-3-ol can be readily achieved using standard laboratory chromatographic techniques. Careful method development using TLC is key to an efficient separation by flash column chromatography. For applications requiring very high purity, RP-HPLC is a suitable subsequent purification step. The protocols provided herein serve as a detailed guide for researchers in the fields of medicinal chemistry and drug development.

References

- 1. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chromatography [chem.rochester.edu]

- 6. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. labcluster.com [labcluster.com]

- 9. sg.idtdna.com [sg.idtdna.com]

- 10. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. iris.unina.it [iris.unina.it]

Application Notes and Protocols for the Analytical Detection of 2-Methyl-1H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals